7-Bromo-4-methyl-1H-indole-3-carbaldehyde
Overview
Description
“7-Bromo-4-methyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of indole-3-carbaldehyde . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid. It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are similar to those of indole-3-carbaldehyde. The chemical formula of indole-3-carbaldehyde is C9H7NO, and its molar mass is 145.161 g·mol −1 .Scientific Research Applications
Crystallographic Analysis and Molecular Interactions
Research on derivatives of indole carbaldehydes, such as the study conducted by Barakat et al. (2017), highlights their use in crystallography. The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents demonstrates the formation of compounds characterized by X-ray diffraction, revealing insights into molecular interactions and stability. This study exemplifies how derivatives of 7-Bromo-4-methyl-1H-indole-3-carbaldehyde could be utilized in understanding crystal structures and intermolecular interactions (Barakat et al., 2017).
Synthetic Applications in Organic Chemistry
Indole derivatives play a crucial role in organic synthesis, offering pathways to create novel compounds with potential pharmacological activities. For instance, Fawzy et al. (2018) synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, demonstrating significant antiproliferative activity towards cancer cell lines. This study showcases the potential of using this compound and its derivatives in the synthesis of bioactive molecules (Fawzy et al., 2018).
Bioactivity and Pharmacological Potentials
The study of indole carbaldehydes extends into exploring their bioactivity, including antibacterial and antitumor properties. Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities, suggesting the potential of these compounds in developing new antibacterial agents. This indicates that derivatives of this compound could be explored for their pharmacological applications, particularly in combating bacterial infections (Carrasco et al., 2020).
Mechanism of Action
Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, in turn stimulating the production of interleukin-22 which facilitates mucosal reactivity .
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of new applications of indole derivatives, including “7-Bromo-4-methyl-1H-indole-3-carbaldehyde”, are promising future directions.
Properties
IUPAC Name |
7-bromo-4-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8(11)10-9(6)7(5-13)4-12-10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLELZXXEZOVDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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